molecular formula C14H14N2O4 B3729399 4-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol

4-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol

Cat. No. B3729399
M. Wt: 274.27 g/mol
InChI Key: LHDNQFUFKVNMGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as NS-398 and is a selective inhibitor of cyclooxygenase-2 (COX-2). The purpose of

Mechanism of Action

The mechanism of action of 4-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol involves the selective inhibition of COX-2. This enzyme is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
4-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. It also has neuroprotective effects and has been found to improve cognitive function in Alzheimer's disease. Additionally, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol in lab experiments is its selective inhibition of COX-2. This allows for the specific targeting of inflammation and pain without affecting the production of prostaglandins that are necessary for normal physiological functions. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research and development of 4-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol. One potential area of research is the development of more efficient synthesis methods that can increase the yield of this compound. Another area of research is the investigation of the potential use of this compound in the treatment of other diseases such as diabetes and cardiovascular disease. Additionally, further studies are needed to determine the long-term effects and safety of using this compound in humans.
Conclusion:
In conclusion, 4-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol is a chemical compound that has shown promising results in various scientific research areas. Its selective inhibition of COX-2 makes it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and rheumatoid arthritis. However, further research is needed to fully understand the potential applications and limitations of this compound.

Scientific Research Applications

4-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol has been extensively studied in various scientific research areas. It has been found to have anti-inflammatory, analgesic, and antipyretic effects. It is also a potent inhibitor of COX-2, which is an enzyme involved in the production of prostaglandins that cause inflammation and pain. This compound has been used in the treatment of various diseases such as cancer, Alzheimer's disease, and rheumatoid arthritis.

properties

IUPAC Name

[5-(4-hydroxyphenyl)-1,2-oxazol-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c17-11-3-1-10(2-4-11)13-9-12(15-20-13)14(18)16-5-7-19-8-6-16/h1-4,9,17H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDNQFUFKVNMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=NOC(=C2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49731056
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

[5-(4-Hydroxyphenyl)-1,2-oxazol-3-yl]-morpholin-4-ylmethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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